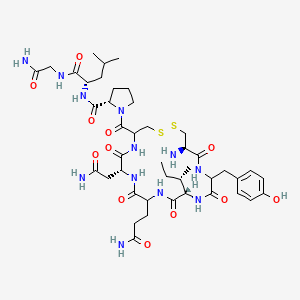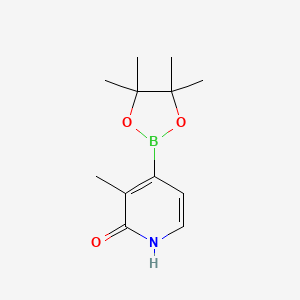![molecular formula C7H6BClN2O2 B13923128 (3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid: is a boronic acid derivative that features a 3-chloroimidazo[1,2-a]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated imidazo[1,2-a]pyridine with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: Its imidazo[1,2-a]pyridine core is a common scaffold in drug design, and the boronic acid group can enhance binding affinity to biological targets .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes .
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring.
6-Chloroimidazo[1,2-b]pyridazine: A similar compound with a different heterocyclic core.
Uniqueness: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the boronic acid group. This combination provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications .
Propriétés
Formule moléculaire |
C7H6BClN2O2 |
|---|---|
Poids moléculaire |
196.40 g/mol |
Nom IUPAC |
(3-chloroimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4,12-13H |
Clé InChI |
PNKSLFBPMHRTMN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN2C(=NC=C2Cl)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)


![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)


![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)





